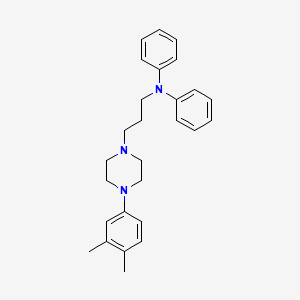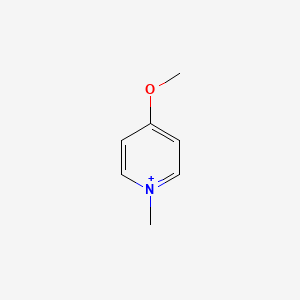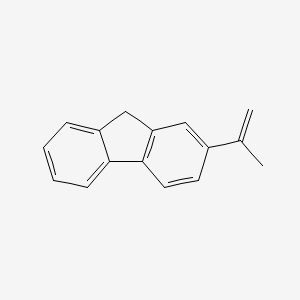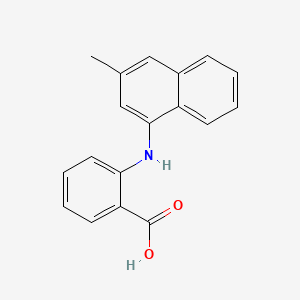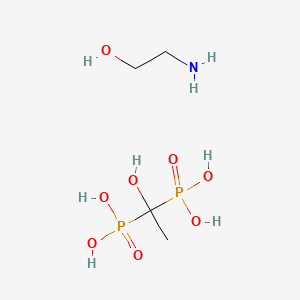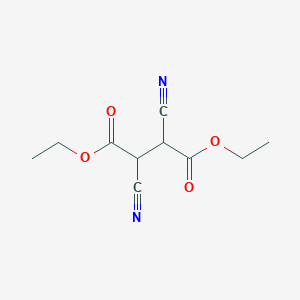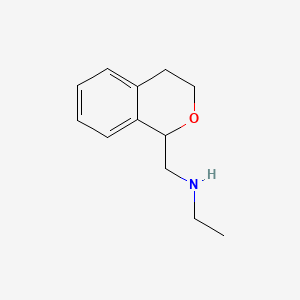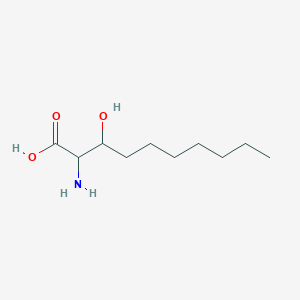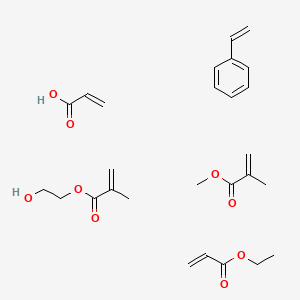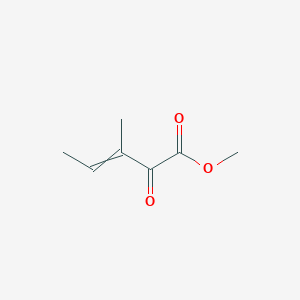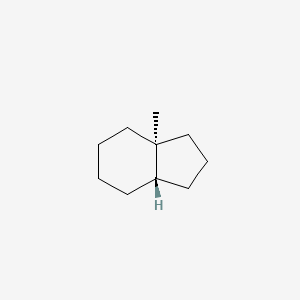![molecular formula C11H15N5O6S B14652794 ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate CAS No. 50384-89-9](/img/structure/B14652794.png)
ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, nitro group, and carbamate functionalities. These structural features contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate typically involves multiple steps. One common method starts with the reaction of 3-amino-5-nitrobenzisothiazole with ethyl isocyanate in tetrahydrofuran (THF) as a solvent. The reaction mixture is stirred and monitored using thin-layer chromatography (TLC) until the starting materials are consumed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the thiazole ring.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups onto the thiazole ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for treating protein misfolding disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate involves its interaction with specific molecular targets. It has been shown to modulate the aggregation of proteins such as α-synuclein and tau, which are implicated in neurodegenerative diseases . The compound likely exerts its effects by binding to these proteins and preventing their misfolding and aggregation.
類似化合物との比較
Ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate can be compared to other compounds with similar structures and functions:
5-Nitro-1,2-benzothiazol-3-amine: Shares the nitro and thiazole functionalities and is also studied for its anti-aggregation properties.
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
50384-89-9 |
|---|---|
分子式 |
C11H15N5O6S |
分子量 |
345.33 g/mol |
IUPAC名 |
ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate |
InChI |
InChI=1S/C11H15N5O6S/c1-3-12-9(18)15(6-7(17)14-11(19)22-4-2)10-13-5-8(23-10)16(20)21/h5H,3-4,6H2,1-2H3,(H,12,18)(H,14,17,19) |
InChIキー |
YHMFPZCEBGDZOM-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N(CC(=O)NC(=O)OCC)C1=NC=C(S1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


